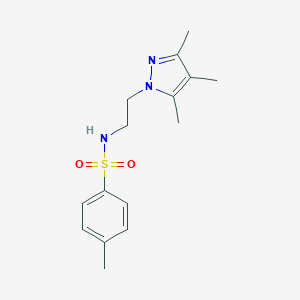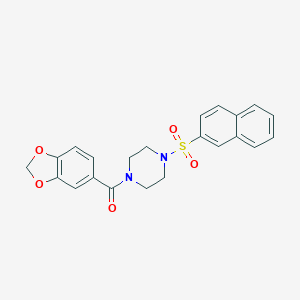
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide, also known as ML352, is a novel small molecule that has gained attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide involves its ability to target specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as CDK8 and CDK19, which are involved in cancer cell proliferation. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide also acts as a selective antagonist of the TRPV4 ion channel, which is involved in the regulation of inflammation and pain. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been shown to activate the Nrf2 pathway, which is responsible for reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of specific enzymes and receptors, leading to a reduction in cancer cell proliferation, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has also been found to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to have analgesic effects, reducing pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide in lab experiments include its high purity, potency, and specificity. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been optimized for high yield and purity, making it an ideal compound for use in lab experiments. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been shown to have high potency and specificity, allowing for precise targeting of specific enzymes and receptors. The limitations of using N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide in lab experiments include its potential toxicity and limited solubility. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to have low toxicity in preclinical studies, but further studies are needed to determine its safety in humans. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has limited solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to determine its safety and toxicity in humans. Finally, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide can be used as a starting point for the development of new small molecules with improved potency and specificity for specific enzymes and receptors.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide involves a multistep process that includes the reaction of 5-chloro-2-methoxyphenylamine with piperidine and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBGIHSCQTWHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




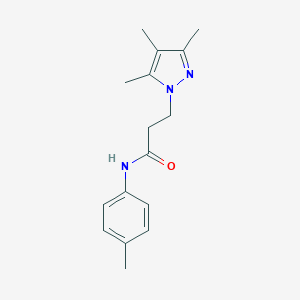
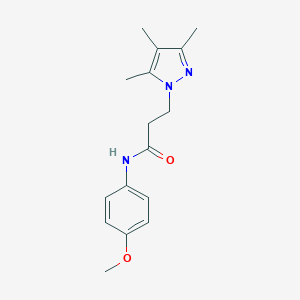
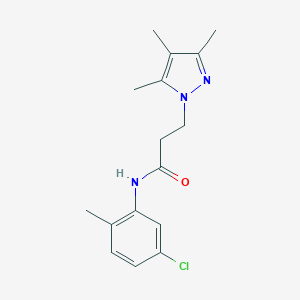
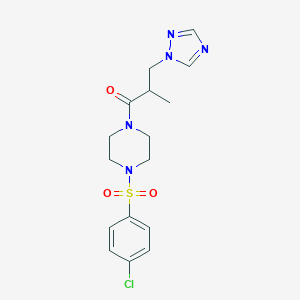
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)

